![molecular formula C11H18O2S B13071498 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)spiro[34]octane-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₂S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid typically involves the reaction of spirocyclic precursors with ethylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced on a smaller scale for research purposes. The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets research-grade standards .
化学反应分析
Types of Reactions
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
科学研究应用
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the ethylsulfanyl group can form bonds with various biomolecules, potentially altering their function. The spirocyclic structure may also contribute to the compound’s unique properties by providing a rigid framework that influences its interactions with other molecules.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-(Propylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-(Butylsulfanyl)spiro[3.4]octane-2-carboxylic acid
Uniqueness
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties. The spirocyclic structure also contributes to its uniqueness by providing a stable and rigid framework that can influence its reactivity and interactions with other molecules.
属性
分子式 |
C11H18O2S |
|---|---|
分子量 |
214.33 g/mol |
IUPAC 名称 |
2-ethylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-2-14-11(9(12)13)7-10(8-11)5-3-4-6-10/h2-8H2,1H3,(H,12,13) |
InChI 键 |
QLARLCSMUAIOJC-UHFFFAOYSA-N |
规范 SMILES |
CCSC1(CC2(C1)CCCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


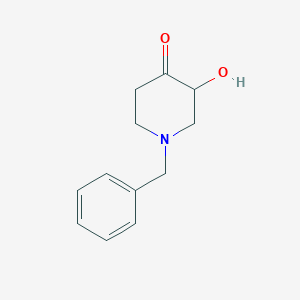
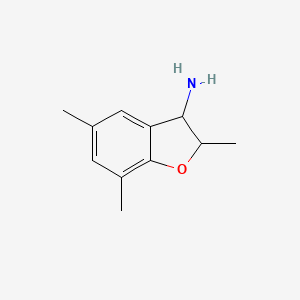
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
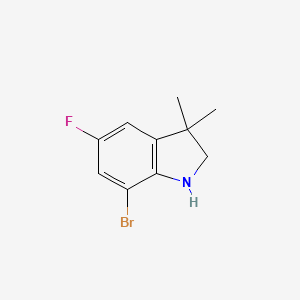
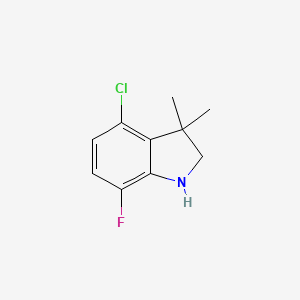

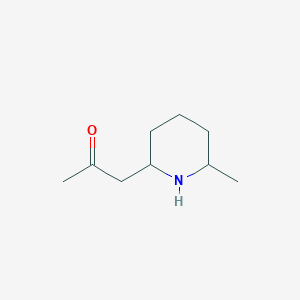


![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)

![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)

